Nae-IN-M22
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Overview
Description
Nae-IN-M22, also known as NEDD8 inhibitor M22, is a selective, potent, and reversible inhibitor of NEDD8 activating enzyme (NAE). This compound has shown significant potential in inhibiting the growth of various cancer cell lines and inducing apoptosis in A549 cells. Additionally, this compound has demonstrated the ability to inhibit tumor growth in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nae-IN-M22 involves the rational design and development of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives. The synthetic route typically includes the optimization of the pyrido[2,3-d]pyrimidin-7(8H)-one structure to enhance its efficacy as an NAE inhibitor . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized synthetic routes. This process would include stringent quality control measures to ensure the purity and efficacy of the compound. The production methods would also focus on cost-effectiveness and scalability to meet the demands of scientific research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Nae-IN-M22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one. These derivatives are designed to enhance the compound’s efficacy as an NAE inhibitor and improve its therapeutic potential .
Scientific Research Applications
Nae-IN-M22 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a tool to study the NEDD8 conjugation pathway and its role in protein degradation.
Biology: In biological research, this compound is used to investigate the mechanisms of cell proliferation and apoptosis, particularly in cancer cells.
Mechanism of Action
Nae-IN-M22 exerts its effects by inhibiting the activity of NEDD8 activating enzyme (NAE). This inhibition prevents the conjugation of NEDD8 to its target proteins, leading to the disruption of the ubiquitin-proteasome system (UPS). As a result, the degradation of intracellular proteins is impaired, leading to the accumulation of proteins that induce apoptosis in cancer cells . The molecular targets and pathways involved in this mechanism include the NEDD8 conjugation pathway and the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
MLN4924: A selective small molecule inhibitor of NAE with an IC50 value of 4 nM.
Compound 51: A pyrido[2,3-d]pyrimidin-7(8H)-one derivative with potent NAE inhibitory activity.
Uniqueness of Nae-IN-M22
This compound is unique due to its high selectivity and potency as an NAE inhibitor. It has demonstrated significant efficacy in inhibiting cancer cell proliferation and inducing apoptosis, making it a promising candidate for further research and development as an anticancer therapeutic agent .
Properties
IUPAC Name |
1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2/c21-18-7-6-17(20(22)14-18)8-11-23-19-9-12-24(13-10-19)15-16-4-2-1-3-5-16/h1-7,14,19,23H,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEXQHGRMWPOEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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